Terconazole

Catalog No.
S544951
CAS No.
67915-31-5
M.F
C26H31Cl2N5O3
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terconazole

CAS Number

67915-31-5

Product Name

Terconazole

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1

InChI Key

BLSQLHNBWJLIBQ-OZXSUGGESA-N

SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Solubility

1.16e-02 g/L

Synonyms

1-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine, Fungistat, Gyno-Terazol, R 42470, Terazol, terconazole

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Description

The exact mass of the compound Terconazole is 531.1804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of 1-(4-\{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy\}phenyl)-4-isopropylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Properties and Mechanism of Action

Terconazole is an azole antifungal medication with a well-established role in treating fungal infections. Scientific research has explored its mechanism of action and effectiveness against various fungal strains. Studies have shown that terconazole disrupts the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion weakens the membrane, leading to fungal cell death [].

Here are some specific research findings on terconazole's antifungal properties:

  • In vitro studies have demonstrated terconazole's fungicidal activity against a broad spectrum of dermatophytes, yeasts, and molds []. These studies have helped establish terconazole as a potential treatment option for various fungal infections.
  • In vivo studies using animal models have investigated the efficacy of terconazole in treating fungal infections. These studies have provided valuable insights into the drug's effectiveness in a whole-organism setting [].

Potential Applications Beyond Antifungal Treatment

Scientific research is exploring potential applications of terconazole beyond its established role in treating fungal infections. Here are some promising areas of investigation:

  • Anti-cancer properties: Some studies suggest that terconazole might possess anti-cancer properties. Research is ongoing to investigate its potential for cancer treatment, either alone or in combination with other therapies [].
  • Anti-parasitic effects: Limited research suggests that terconazole might have anti-parasitic activity. Further studies are needed to determine its effectiveness against specific parasites [].

Terconazole is a triazole antifungal agent primarily used to treat vaginal yeast infections, specifically caused by Candida albicans. It works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting their structure and function. The chemical formula for terconazole is C26H31Cl2N5O3C_{26}H_{31}Cl_{2}N_{5}O_{3} and its molecular weight is approximately 532.47 g/mol. It appears as a white to almost white powder and is available in formulations such as creams and suppositories for vaginal use .

Terconazole is generally well-tolerated, but some side effects may occur, including burning, itching, or irritation at the application site []. In rare cases, allergic reactions might develop. Terconazole should not be used during pregnancy unless directed by a doctor [].

Terconazole's mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterols in the fungal cell membrane. The disruption of ergosterol synthesis results in increased membrane permeability, ultimately inhibiting fungal growth . Terconazole is relatively stable but can react with strong oxidizing agents or bases due to the nitrogen in its triazole ring .

Terconazole exhibits broad-spectrum antifungal activity against various fungi, particularly Candida species. Its effectiveness stems from its ability to specifically target fungal cells without affecting human cells, as humans do not utilize ergosterol in their cellular processes. The drug has been shown to inhibit not only fungal growth but also morphological changes and adherence of yeast cells .

The synthesis of terconazole involves several steps, starting with the reaction between cis-[2(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methyl benzoate and the sodium salt of triazole. This reaction is catalyzed using dimethyl sulfate at elevated temperatures (around 1300 °C) to produce various triazole derivatives, which are then purified through alcohol and chromatography processes .

Terconazole is primarily used for treating vulvovaginal candidiasis. It is administered intravaginally in cream or suppository form, typically once daily at bedtime for a duration of three to seven days, depending on the severity of the infection . In addition to its antifungal properties, research into its potential uses in other fungal infections continues.

Terconazole may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4. This interaction can lead to altered plasma concentrations of co-administered drugs. Due to its high protein binding (approximately 94.9%), terconazole's pharmacokinetics can be affected by other drugs that also bind to plasma proteins .

Terconazole belongs to a class of antifungal agents known as triazoles. Here are some similar compounds:

CompoundChemical FormulaMechanism of ActionUnique Features
FluconazoleC13H12F2N6OC_{13}H_{12}F_{2}N_{6}OInhibits ergosterol synthesisLower toxicity profile; used for systemic infections
ItraconazoleC35H38ClN5OC_{35}H_{38}ClN_{5}OInhibits ergosterol synthesisBroader spectrum; effective against Aspergillus species
KetoconazoleC26H28ClN5OC_{26}H_{28}ClN_{5}OInhibits ergosterol synthesisAlso used as an anti-androgen; broader applications
PosaconazoleC27H30F2N6OC_{27}H_{30}F_{2}N_{6}OInhibits ergosterol synthesisEffective against a wide range of fungi; used prophylactically

Uniqueness: Terconazole's unique structure as a triazole ketal distinguishes it from other antifungals like ketoconazole which contains an imidazole ring. This structural difference contributes to its specific action against certain fungi while minimizing effects on human cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

531.1803953 g/mol

Monoisotopic Mass

531.1803953 g/mol

Heavy Atom Count

36

LogP

4.5
4.5

Appearance

Solid powder

Melting Point

126.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KJ2VE664U

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (42.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (40.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of candidiasis (a yeast-like fungal infection) of the vulva and vagina.
FDA Label

Pharmacology

Terconazole is a triazole antifungal agent available for intravaginal use. It is structurally related to imidazole-derivative antifungal agents, although terconazole and other triazoles have 3 nitrogens in the azole ring. By inhibiting the 14-alpha-demethylase (lanosterol 14-alpha-demethylase), Terconazole inhibits ergosterol synthesis. Depletion of ergosterol in fungal membrane disrupts the structure and many functions of fungal membrane leading to inhibition of fungal growth.
Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AG - Triazole derivatives
G01AG02 - Terconazole

Mechanism of Action

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth.

Pictograms

Irritant

Irritant

Other CAS

67915-31-5

Absorption Distribution and Excretion

Following intravaginal administration of terconazole in humans, absorption ranged from 5-8% in three hysterectomized subjects and 12-16% in two non-hysterectomized subjects with tubal ligations
Following oral (30 mg) administration of 14C-labelled terconazole, excretion of radioactivity was both by renal (32-56%) and fecal (47-52%) routes.

Metabolism Metabolites

Systemically absorbed drug appears to be rapidly and extensively metabolized. Terconazole primarily undergoes oxidatative N- and O-dealkylation, dioxolane ring cleavage, and conjugation.

Wikipedia

Terconazole
Moxonidine

Biological Half Life

6.9 hours (range 4.0-11.3)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Tolman EL, Isaacson DM, Rosenthale ME, McGuire JL, Van Cutsem J, Borgers M, Van den Bossche H. Anticandidal activities of terconazole, a broad-spectrum antimycotic. Antimicrob Agents Chemother. 1986 Jun;29(6):986-91. doi: 10.1128/aac.29.6.986. PMID: 3729366; PMCID: PMC180489.

2. Sood G, Nyirjesy P, Weitz MV, Chatwani A. Terconazole cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis. Infect Dis Obstet Gynecol. 2000;8(5-6):240-3. doi: 10.1155/S1064744900000351. PMID: 11220485; PMCID: PMC1784691.

3. Cauwenbergh G, Vanden Bossche H. Terconazole. Pharmacology of a new antimycotic agent. J Reprod Med. 1989 Aug;34(8 Suppl):588-92. PMID: 2677363.

4. Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988 Apr;1(2):187-217. doi: 10.1128/cmr.1.2.187. PMID: 3069196; PMCID: PMC358042.

5. Maertens JA. History of the development of azole derivatives. Clin Microbiol Infect. 2004 Mar;10 Suppl 1:1-10. doi: 10.1111/j.1470-9465.2004.00841.x. PMID: 14748798.

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